molecular formula C15H17N3O B2738003 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol CAS No. 1484868-13-4

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol

Número de catálogo: B2738003
Número CAS: 1484868-13-4
Peso molecular: 255.321
Clave InChI: QKLJWCBUGRPHSY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a synthetic hybrid compound designed for advanced pharmaceutical and biological research. It incorporates a quinazoline moiety, a privileged structure in medicinal chemistry known for its diverse biological activities . Quinazoline derivatives are extensively investigated for their potential as antimicrobial, anti-inflammatory, and anticancer agents, often acting through mechanisms such as enzyme inhibition . This specific molecule is fused with an 8-azabicyclo[3.2.1]octane scaffold (a tropane derivative) , a structure that contributes molecular rigidity and is prevalent in compounds with neurological activity. The combination of these two pharmacophores makes this compound a compelling candidate for researchers exploring new chemical entities in areas like autoimmune disease therapy and oncology. Its primary research value lies in its potential to modulate novel biological targets, providing a tool for understanding disease pathways and identifying new therapeutic interventions. This product is intended for research and development purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or personal use.

Propiedades

IUPAC Name

8-quinazolin-4-yl-8-azabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O/c19-12-7-10-5-6-11(8-12)18(10)15-13-3-1-2-4-14(13)16-9-17-15/h1-4,9-12,19H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKLJWCBUGRPHSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2C3=NC=NC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multi-step organic synthesis. One common method starts with the preparation of the quinazoline core, which can be synthesized from 2-aminobenzamide and an appropriate aldehyde or ketone under acidic or basic conditions . The azabicyclo octane structure is then introduced through a series of cyclization reactions, often involving the use of catalysts such as palladium or copper .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent reaction conditions and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also considered to minimize environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or carbonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

The compound has been investigated for its bioactivity, particularly in the context of cancer treatment and neurological disorders.

Anticancer Activity

Recent studies have highlighted the efficacy of quinazoline derivatives, including 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol, as potential anticancer agents. Notable findings include:

  • Inhibition of Kinases : Quinazoline derivatives have been shown to act as inhibitors of various kinases involved in cancer progression, such as phosphoinositide 3-kinase and receptor tyrosine kinases .
  • Cell Line Studies : Compounds similar to this have demonstrated activity against breast cancer cell lines and other malignancies, showcasing their potential as therapeutic agents .

Neuropharmacological Effects

The structure of this compound suggests possible applications in treating neurological conditions:

  • Anticonvulsant Properties : Quinazoline derivatives have been screened for anticonvulsant activity, with some showing potency comparable to established treatments like carbamazepine .
  • Neuroprotective Effects : The compound's ability to modulate neurotransmitter systems may offer protective effects against neurodegenerative diseases.

Anti-inflammatory Activity

Research has indicated that quinazoline derivatives exhibit anti-inflammatory properties:

  • Mechanism of Action : These compounds may inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes .
  • Therapeutic Potential : The anti-inflammatory effects observed in preclinical models suggest that these compounds could be developed into treatments for inflammatory diseases.

Case Studies and Research Findings

A selection of studies illustrates the diverse applications of this compound:

StudyFocusKey Findings
Bansal et al. (2021)Anticancer ActivityIdentified potent inhibitors against breast cancer cell lines using quinazoline derivatives .
Abd El-Samii et al. (2009)Anti-inflammatory ActivitySynthesized compounds with significant anti-inflammatory effects and low ulcerogenicity compared to indomethacin .
Recent Advances on Quinazolines (2021)Bioactive ScaffoldsDiscussed the potential of quinazoline derivatives in treating various cancers and their mechanism of action against kinases .

Mecanismo De Acción

The mechanism of action of 8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline moiety is known to inhibit tyrosine kinases, which play a crucial role in cell signaling pathways related to cancer and other diseases . The azabicyclo octane structure may enhance the compound’s binding affinity and selectivity for these targets, leading to more potent biological effects.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Key Observations :

  • Synthetic Yields: Aryl and heteroaryl substituents (e.g., dichlorophenyl, fluorophenyl) are typically synthesized in moderate to high yields (59–72%) under alkaline conditions .
  • Stability : Bromophenyl analogs (e.g., Compound 28) exhibit air sensitivity, rapidly discoloring upon exposure , whereas fluorinated derivatives (e.g., Compound 7) show better stability, forming crystalline salts .

Pharmacological Activity and Receptor Binding

The azabicyclo[3.2.1]octan-3-ol scaffold is a privileged structure in central nervous system (CNS) drug discovery, particularly for dopamine D2 receptor modulation.

Table 2: Receptor Binding Affinities (Ki Values) and Functional Activities
Compound ID D2 Receptor Ki (nM) Functional Activity Notes Reference
Compound 26 () 12.4 ± 1.2 Partial agonist High selectivity over D1 receptors
Compound 7 () 8.9 ± 0.7 Full antagonist Enhanced lipophilicity due to phenoxy group
Compound 53 () 6.3 ± 0.5 Inverse agonist Improved metabolic stability
Target Compound (Hypothetical) Predicted Antagonist/agonist Quinazoline may enhance π-π stacking

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., dichloro, fluoro) enhance D2 receptor affinity, with Ki values ranging from 6–12 nM .
  • Functional Outcomes : Bulky substituents (e.g., benzofuranylmethyl in Compound 53) correlate with inverse agonism, suggesting steric effects influence receptor conformational states .

Physicochemical and Pharmacokinetic Properties

The introduction of heterocycles like quinazoline impacts solubility, metabolic stability, and blood-brain barrier (BBB) penetration.

Table 3: Comparative Physicochemical Properties
Compound ID logP Aqueous Solubility (µg/mL) Plasma Stability (t1/2) Reference
Compound 26 () 2.8 15.2 4.2 hours
Compound 7 () 3.5 8.7 >12 hours
Compound 53 () 4.1 2.3 >24 hours
Target Compound (Hypothetical) 3.9 5–10 Predicted moderate

Key Observations :

  • logP Trends : Quinazoline’s aromatic nitrogen atoms may reduce logP compared to purely hydrophobic substituents (e.g., naphthyl), balancing BBB penetration and solubility.
  • Metabolic Stability : Fluorinated and heterocyclic derivatives (e.g., Compound 53) exhibit prolonged plasma stability, likely due to resistance to oxidative metabolism .

Actividad Biológica

8-(Quinazolin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is a complex organic compound that combines a quinazoline moiety with an azabicyclo octane structure. This unique architecture allows for diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C₁₅H₁₇N₃O
  • Molecular Weight : 255.31 g/mol
  • CAS Number : 1484868-13-4

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. Notably, the quinazoline moiety is known to inhibit tyrosine kinases, which are crucial in various cell signaling pathways associated with cancer and other diseases .

Antitumor Activity

Research has demonstrated that compounds similar to this compound exhibit significant antitumor properties. For instance, a study indicated broad-spectrum antitumor activity against various tumor cell lines, with growth inhibition (GI) values ranging from 25.8% to 41.2% for specific derivatives . The mechanism involves the inhibition of key enzymes like dihydrofolate reductase (DHFR), which is essential for DNA synthesis and cell proliferation.

Antimicrobial Activity

In addition to its antitumor potential, this compound has shown antimicrobial properties comparable to established antibiotics such as gentamicin. Its effectiveness against a range of microbial strains positions it as a candidate for further development in infectious disease treatment .

Enzyme Inhibition

The compound has been explored for its ability to inhibit various enzymes, including those involved in inflammatory pathways and cancer progression. Its structural characteristics enable it to act as a competitive inhibitor, binding effectively to active sites on target enzymes .

Case Study 1: Inhibition of Dihydrofolate Reductase (DHFR)

A series of studies focused on the synthesis and evaluation of quinazoline derivatives revealed that certain analogs exhibited potent DHFR inhibition with IC50 values between 0.3 μM and 0.8 μM. These findings suggest that modifications in the quinazoline structure can enhance biological activity significantly .

Case Study 2: Antimicrobial Efficacy

In vitro evaluations demonstrated that selected derivatives of the compound displayed broad-spectrum antimicrobial activity, indicating potential applications in treating bacterial infections resistant to conventional antibiotics .

Comparative Analysis with Similar Compounds

Compound TypeBiological ActivityNotes
Quinazoline DerivativesAnticancer, Enzyme InhibitionSimilar mechanisms involving kinase inhibition
Azabicyclo[3.2.1]octane DerivativesNeurotransmitter ModulationStudied for effects on neurotransmitter systems
8-(Quinazolin-4-yl) CompoundsBroad-spectrum Antimicrobial ActivityEnhanced effectiveness through structural modifications

Q & A

Basic Research Question

  • X-ray Crystallography : Provides definitive proof of stereochemistry and bond angles. For example, NIST data on similar azabicyclo compounds confirm endo vs. exo configurations via crystallographic coordinates .
  • NMR Spectroscopy : 1^1H-1^1H NOESY or ROESY experiments reveal spatial proximity of protons, distinguishing axial/equatorial substituents. Coupling constants (JJ) in 1^1H NMR further indicate chair vs. boat conformations .

Advanced Consideration : Computational modeling (DFT or MD simulations) can predict preferred conformations and validate experimental data. For instance, torsional angles in the bicyclic system may influence receptor binding .

What methodologies are optimal for analyzing the compound’s purity and stability under experimental conditions?

Basic Research Question

  • HPLC-MS : Reverse-phase chromatography with UV/Vis detection (λ = 254 nm) and mass spectrometry to identify impurities. Use C18 columns and acetonitrile/water gradients .
  • Thermogravimetric Analysis (TGA) : Assess decomposition temperatures and hygroscopicity. NIST data on related bicyclo compounds show stability up to 150°C in inert atmospheres .

Advanced Consideration : Accelerated stability studies (40°C/75% RH for 4 weeks) can predict shelf-life. Monitor degradation products (e.g., quinazoline hydrolysis) via LC-MS/MS .

How does the quinazolin-4-yl substituent modulate the compound’s biological activity compared to other heterocyclic groups?

Advanced Research Question

  • Structure-Activity Relationship (SAR) : Quinazoline’s planar structure enhances π-π stacking with aromatic residues in enzyme active sites (e.g., kinase domains). Compare with triazole or oxazole variants, which prioritize hydrogen bonding .
  • Case Study : In analogs like 8-(quinoxalin-2-yl) derivatives, the extended π-system increases affinity for DNA topoisomerases but reduces solubility. Balancing lipophilicity (logP) via substituent tuning (e.g., methoxy groups) is critical .

Data Contradiction Alert : Some studies report conflicting IC50_{50} values for kinase inhibition. Resolve via standardized assays (e.g., ADP-Glo™ Kinase Assays) and control for ATP concentration variations .

What strategies address discrepancies in reported receptor binding affinities for this compound?

Advanced Research Question

  • Orthogonal Assays : Validate radioligand displacement data (e.g., 3^3H-labeled competitors) with surface plasmon resonance (SPR) to confirm kinetic parameters (konk_{on}/koffk_{off}).
  • Probe Adjustments : Use mutant receptors (e.g., CRISPR-edited HEK293 cells) to isolate binding contributions from specific residues. For example, a Kd shift in D2_2 dopamine receptor mutants may clarify false positives .

Methodological Note : Always include positive controls (e.g., haloperidol for dopamine receptors) and account for buffer ionic strength, which impacts ligand-receptor interactions .

How can metabolic stability and toxicity profiles be improved without compromising target affinity?

Advanced Research Question

  • Metabolite Identification : Incubate with liver microsomes (human/rat) and profile via UPLC-QTOF. Common issues include hydroxylation at the bicyclo bridge or N-demethylation .
  • Mitigation Strategies : Introduce fluorine atoms at vulnerable positions (e.g., C-2 of quinazoline) to block oxidative metabolism. Alternatively, pegylate the hydroxyl group to enhance half-life .

Toxicity Data Gap : No in vivo toxicity data exists. Propose zebrafish embryo assays (FET test) for acute toxicity screening before rodent studies .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.